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molecular formula C5H10ClNO2 B011070 Methyl azetidine-3-carboxylate hydrochloride CAS No. 100202-39-9

Methyl azetidine-3-carboxylate hydrochloride

Cat. No. B011070
M. Wt: 151.59 g/mol
InChI Key: UOCWTLBPYROHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08791100B2

Procedure details

To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (8.00 g, 39.8 mmol) in MeOH (60 mL) was added 4 M HCl in dioxane (60 mL, 240.0 mmol). The mixture was refluxed for 2 hours. The mixture was concentrated to afford INT 1.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=[O:13])[CH2:9]1)=O)(C)(C)C.[ClH:15].O1CCOC[CH2:17]1>CO>[ClH:15].[CH3:17][O:14][C:12]([CH:10]1[CH2:9][NH:8][CH2:11]1)=[O:13] |f:4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to afford INT 1

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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